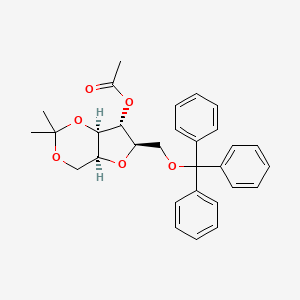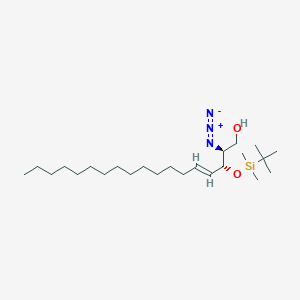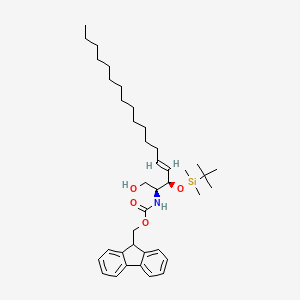
2-脱氧-2-氟-3,4,6-三-O-乙酰基-D-葡萄糖
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
科学研究应用
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other fluorinated glucose derivatives.
Biology: It is used in studies involving glucose metabolism and transport.
Industry: It is used in the production of various biochemical reagents and as a research tool in proteomics.
作用机制
Target of Action
The primary targets of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose are high-glucose-using cells such as brain cells, brown adipocytes, kidney cells, and cancer cells . These cells have a high rate of glucose uptake and metabolism, making them ideal targets for this glucose analog.
Mode of Action
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose, as a glucose analog, is taken up by its target cells. Once inside the cell, it undergoes phosphorylation, which prevents it from being released again from the cell . This trapping mechanism allows for the accumulation of the compound within the cell.
Biochemical Pathways
The compound is involved in the glycolysis and pentose phosphate pathway (PPP). As a glucose analog, it is phosphorylated to form a glucose-6-phosphate (G6P) analog. This phosphorylated analog is a false substrate for downstream enzymes, leading to its accumulation within the cytosol as a dead-end metabolite .
Pharmacokinetics
It is known that the compound is soluble in ether and ethyl acetate , suggesting that it may have good bioavailability due to its solubility in these organic solvents.
Result of Action
The accumulation of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose within the cell can lead to various molecular and cellular effects. For instance, in cancer cells, the accumulation of this compound can be detected using imaging techniques, providing a valuable tool for tumor imaging .
Action Environment
The action, efficacy, and stability of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose can be influenced by various environmental factors. For example, the compound is recommended to be stored at -20° C , suggesting that temperature can affect its stability. Additionally, the compound’s action can be influenced by the metabolic state of the target cells, as cells with higher glucose usage will take up more of the compound .
生化分析
Biochemical Properties
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose interacts with various enzymes and proteins in biochemical reactions. For instance, it is phosphorylated by hexokinase II to form a 6-phosphate derivative . Unlike glucose, this 6-phosphate derivative cannot be further metabolized by phosphoglucose isomerase .
Cellular Effects
The effects of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose on cells are significant. It acts as a glucose mimic, inhibiting glycolysis due to the formation and intracellular accumulation of its 6-phosphate derivative . This inhibits the function of hexokinase and glucose-6-phosphate isomerase, leading to cell death .
Molecular Mechanism
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose exerts its effects at the molecular level through various mechanisms. It binds to hexokinase II, an enzyme involved in the first step of glycolysis, inhibiting its function . This leads to a decrease in glucose metabolism, affecting cellular energy production.
Temporal Effects in Laboratory Settings
It is known that the compound is stable and does not degrade quickly .
Metabolic Pathways
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is involved in the glycolytic pathway. After entering the cell, it is phosphorylated by hexokinase II to form a 6-phosphate derivative . Unlike glucose, this derivative cannot be further metabolized by phosphoglucose isomerase .
准备方法
The synthesis of Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose typically involves the direct fluorination of 3,4,6-tri-O-acetyl-D-glucal. This process includes the addition of fluorine atoms to a double bond, resulting in a difluoro derivative of the precursor. Subsequent hydrolysis with hydrochloric acid (HCl) and purification steps yield the desired product . The compound is soluble in ether and ethyl acetate and has a melting point of 75-80°C .
化学反应分析
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
The major products formed from these reactions depend on the specific conditions and reagents used .
相似化合物的比较
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose can be compared with other similar compounds, such as:
2-Deoxy-2-fluoro-D-glucose: This compound is also used in PET imaging and has similar properties but lacks the acetyl groups present in Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose.
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-mannopyranoside: This compound is structurally similar but differs in the configuration of the sugar moiety.
Fluoro 2-Deoxy-2-fluoro-3,4,6-tri-O-acetyl-D-glucose is unique due to its specific acetylation pattern, which affects its solubility and reactivity .
属性
IUPAC Name |
[(2R,3R,4S,5R)-3,4-diacetyloxy-5,6-difluorooxan-2-yl]methyl acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16F2O7/c1-5(15)18-4-8-10(19-6(2)16)11(20-7(3)17)9(13)12(14)21-8/h8-12H,4H2,1-3H3/t8-,9-,10-,11-,12?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZIWIFNLCSFOGJ-PRFVCTMUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)F)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H](C(O1)F)F)OC(=O)C)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16F2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4aR,6S,7R,8R,8aR)-6-ethylsulfanyl-2-(4-methoxyphenyl)-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139763.png)


![(+)-3,4,4a,5,6,10b-Hexahydro-2H-naphtho[1,2-b][1,4]oxazin-9-ol Hydrochloride](/img/structure/B1139772.png)


![methyl (2S,4S,5S,6R)-5-acetamido-4-acetyloxy-2-[(7-hydroxy-4-methyl-2H-chromen-2-yl)oxy]-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1139776.png)




